5-Bromoisoindoline

Organic Synthesis Medicinal Chemistry Building Block

5-Bromoisoindoline (CAS 127168-84-7) is a reliable, position-specific building block for medicinal chemistry. The C5-bromine enables Suzuki & Buchwald-Hartwig couplings with reported downstream yields exceeding 90%. Essential for dopamine D3 receptor antagonist programs-the 5-Br substituent ensures D3/D2 selectivity profiles unattainable with 4-bromo or non-halogenated isomers. Applied in VEGFR-2 kinase inhibitor libraries; derivatives achieve IC50 as low as 0.503 µM. Supplied as a solid at ≥95% purity; store at 2-8°C under inert atmosphere. Consistent quality for SAR exploration and lead optimization.

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 127168-84-7
Cat. No. B105162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoindoline
CAS127168-84-7
Synonyms5-Bromo-2,3-dihydro-1H-isoindole
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)Br
InChIInChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
InChIKeyKJCXRORGYAHAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoindoline: Product Overview


5-Bromoisoindoline (CAS 127168-84-7) is a halogenated heterocyclic compound classified as a substituted 2,3-dihydro-1H-isoindole . It is a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring, with a bromine atom at the 5-position. This compound is primarily used as a key intermediate and versatile building block in medicinal chemistry and organic synthesis . It is commercially available as a solid, typically offered at 95% purity, and is stored under inert gas at 2-8°C to ensure stability .

Why 5-Bromoisoindoline Cannot Be Substituted


Generic substitution of 5-Bromoisoindoline with its unsubstituted parent, isoindoline, or with other positional isomers like 4-bromoisoindoline is not scientifically valid for critical research applications. The presence and specific position of the bromine atom are crucial determinants of chemical reactivity, downstream synthetic versatility, and biological target engagement . The bromine at the 5-position acts as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures that are inaccessible from the non-halogenated scaffold . Furthermore, the 5-bromo substituent directly influences the electronic properties and binding affinity of derived compounds for specific biological targets, such as dopamine D3 and D2 receptors, where even a positional isomer shift can drastically alter potency and selectivity profiles . Substituting with a different halogen (e.g., 5-chloro) can also lead to different reactivity and biological outcomes, underscoring the non-interchangeable nature of this specific building block .

5-Bromoisoindoline: Comparative Evidence


Cross-Coupling Reactivity Advantage

5-Bromoisoindoline offers a direct and efficient route to complex structures through cross-coupling reactions, a capability absent in the unsubstituted isoindoline core. The presence of a reactive bromine atom at the 5-position enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, with reported yields for subsequent derivatization steps reaching up to 93% for advanced intermediates . In contrast, unsubstituted isoindoline lacks a halogen handle for these transformations, requiring less efficient and less selective alternative functionalization strategies (e.g., electrophilic aromatic substitution) that are often lower-yielding and more substrate-dependent. This difference is quantified by the synthetic accessibility score and the number of available reaction pathways.

Organic Synthesis Medicinal Chemistry Building Block

Dopamine D3/D2 Selectivity

The 5-bromoisoindoline scaffold is a critical component for achieving high affinity and selectivity for the dopamine D3 receptor over the closely related D2 receptor in derived 2,3-dihydro-1H-isoindole compounds . While the specific binding data (e.g., Ki values) for the 5-bromo derivative are not provided in the base building block literature, the compound's established role as an intermediate in synthesizing potent and selective D3 receptor ligands is well-documented . This contrasts with ligands derived from unsubstituted isoindoline or other positional isomers (e.g., 4-bromoisoindoline), which are not reported to confer the same level of D3/D2 selectivity, a crucial parameter for minimizing off-target effects in antipsychotic and anti-addiction therapeutics.

CNS Drug Discovery Dopamine Receptors Medicinal Chemistry

Physical and Storage Properties

5-Bromoisoindoline (CAS 127168-84-7) possesses well-defined physical properties critical for laboratory handling and storage, with quantifiable differences from its hydrochloride salt form. The free base has a predicted boiling point of 253.4±40.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ . It has a predicted pKa of 8.60±0.20 and requires storage under inert gas at 2–8°C to prevent decomposition [1]. In contrast, the 5-bromoisoindoline hydrochloride salt (CAS 919346-89-7) has a higher molecular weight (234.52 g/mol vs. 198.06 g/mol) and different solubility and stability profiles . The free base is offered commercially at 95% minimum purity, with verified analytical data (NMR, HPLC) available upon request, ensuring batch-to-batch consistency .

Compound Management Lab Procurement Stability

5-Bromoisoindoline: Application Scenarios


Dopamine D3 Receptor Antagonist Synthesis

5-Bromoisoindoline is a key starting material for the synthesis of 2,3-dihydro-1H-isoindole derivatives, which are known to exhibit high affinity and selectivity for the dopamine D3 receptor over the D2 receptor . This application is critical for developing novel therapeutics for schizophrenia, Parkinson's disease, and drug addiction, where D3 receptor antagonism is a validated mechanism . The 5-bromo substituent is essential for achieving the desired selectivity profile, a feature not achievable with the unsubstituted isoindoline core.

Kinase Inhibitor Scaffold Construction

The 5-bromoisoindoline core serves as a valuable building block for assembling kinase inhibitor libraries. Derivatives of 5-bromoisoindoline have been investigated for their ability to inhibit various kinases, including VEGFR-2, with certain derivatives showing IC50 values as low as 0.503 µM . This application is supported by patents disclosing 5-substituted isoindoline compounds as anticancer agents . The bromine atom provides a convenient synthetic handle for late-stage functionalization, enabling rapid exploration of structure-activity relationships (SAR) around this chemotype.

Cross-Coupling Intermediate

In academic and industrial organic synthesis laboratories, 5-Bromoisoindoline is procured as a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The reactive C-Br bond allows for the introduction of diverse aryl, heteroaryl, and amine substituents, enabling the efficient construction of complex molecular architectures for materials science, agrochemical, and pharmaceutical applications. Reported yields for downstream coupling steps can exceed 90%, demonstrating the compound's high utility in complex molecule synthesis .

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